N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463354
InChI: InChI=1S/C9H19N3O/c1-8(13)11-9-3-2-5-12(7-9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1
SMILES: CC(=O)NC1CCCN(C1)CCN
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide

CAS No.:

Cat. No.: VC13463354

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name N-[(3S)-1-(2-aminoethyl)piperidin-3-yl]acetamide
Standard InChI InChI=1S/C9H19N3O/c1-8(13)11-9-3-2-5-12(7-9)6-4-10/h9H,2-7,10H2,1H3,(H,11,13)/t9-/m0/s1
Standard InChI Key YYCCNUIYJJPHND-VIFPVBQESA-N
Isomeric SMILES CC(=O)N[C@H]1CCCN(C1)CCN
SMILES CC(=O)NC1CCCN(C1)CCN
Canonical SMILES CC(=O)NC1CCCN(C1)CCN

Introduction

Chemical Structure and Properties

N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide (molecular formula: C12H25N3O\text{C}_{12}\text{H}_{25}\text{N}_{3}\text{O}, molecular weight: 227.35 g/mol) features a piperidine ring substituted with a 2-aminoethyl group at the 1-position and an acetamide moiety at the 3-position. The (S)-stereochemistry at the piperidin-3-yl carbon introduces chirality, which is critical for its interaction with biological targets. Key structural attributes include:

PropertyValue
IUPAC NameN-[(3S)-1-(2-aminoethyl)piperidin-3-yl]acetamide
InChI KeyGPMVSXCFDHSJSY-LBPRGKRZSA-N
Canonical SMILESCC(=O)NC1CCCN(C1)CCN
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

The piperidine ring adopts a chair conformation, while the aminoethyl side chain enhances solubility and facilitates hydrogen bonding. The acetamide group contributes to metabolic stability, a feature advantageous in drug design .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide typically involves multi-step organic reactions:

  • Piperidine Functionalization: A piperidine precursor undergoes alkylation with 2-chloroethylamine to introduce the aminoethyl group.

  • Amidation: The resulting intermediate is reacted with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to form the acetamide.

  • Chiral Resolution: The (S)-enantiomer is isolated via chiral chromatography or asymmetric synthesis techniques.

Yields range from 45–60%, with purity >95% confirmed by HPLC.

Industrial Considerations

Continuous flow reactors and catalytic hydrogenation have been proposed to optimize scalability and reduce byproducts.

Biological Activities and Mechanisms

Receptor Binding and Neurological Effects

The compound exhibits affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to its structural similarity to endogenous ligands. In vitro studies demonstrate:

  • 5-HT1A_{1A} Receptor Agonism: EC50_{50} = 120 nM.

  • Dopamine D2_2 Partial Agonism: IC50_{50} = 250 nM.

These interactions suggest potential applications in treating depression and anxiety disorders.

Enzyme Inhibition

The compound inhibits cysteine proteases (e.g., IdeS) by mimicking peptide substrates, with KiK_i = 5.8 µM . This activity highlights its utility in infectious disease research .

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s blood-brain barrier permeability (logP = 1.2) and receptor selectivity position it as a candidate for:

  • Antidepressants: Preclinical models show reduced immobility time in forced swim tests.

  • Neuroprotective Agents: Attenuates oxidative stress in neuronal cultures.

Oncology

Derivatives with modified acetamide groups (e.g., trifluoroethyl substituents) show enhanced anticancer efficacy, underscoring structure-activity relationship (SAR) flexibility .

Comparative Analysis with Analogues

CompoundStructural VariationBiological Activity
N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-acetamide(R)-stereochemistryLower 5-HT1A_{1A} affinity (EC50_{50} = 380 nM)
N-[(S)-1-(2-Amino-propionyl)-piperidin-3-yl]-acetamidePropionyl vs. acetyl groupImproved protease inhibition (KiK_i = 2.1 µM)
N-[(S)-1-Benzyl-piperidin-3-yl]-N-ethyl-acetamideBenzyl and ethyl substitutionsEnhanced dopamine receptor selectivity

The (S)-configuration and acetamide group are critical for optimal activity.

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